(E)-2-Bromo-4,4,4-trifluoro-2-butenoic acid ethyl ester
CAS No.: 138778-57-1
Cat. No.: VC0149469
Molecular Formula: C6H6BrF3O2
Molecular Weight: 247.011
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 138778-57-1 |
|---|---|
| Molecular Formula | C6H6BrF3O2 |
| Molecular Weight | 247.011 |
| IUPAC Name | ethyl (E)-2-bromo-4,4,4-trifluorobut-2-enoate |
| Standard InChI | InChI=1S/C6H6BrF3O2/c1-2-12-5(11)4(7)3-6(8,9)10/h3H,2H2,1H3/b4-3+ |
| Standard InChI Key | PQHJSEFAYJGCNJ-ONEGZZNKSA-N |
| SMILES | CCOC(=O)C(=CC(F)(F)F)Br |
Introduction
Chemical Identity and Structural Properties
(E)-2-Bromo-4,4,4-trifluoro-2-butenoic acid ethyl ester is an organofluorine compound characterized by its distinctive molecular structure. The (E) designation in the name indicates the trans configuration of substituents across the carbon-carbon double bond, which is a critical feature determining its chemical behavior and reactivity patterns.
Basic Information
The compound is identified by the CAS Registry Number 138778-57-1 and has a molecular formula of C6H6BrF3O2. Its molecular weight is calculated at approximately 247.011 g/mol. This organofluorine compound belongs to the chemical class of α-halogenated-β-trifluoromethyl enoates, which are recognized for their synthetic utility in organic chemistry.
Structural Features
The molecule contains several key structural elements that define its chemical behavior:
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A carbon-carbon double bond with an (E) configuration
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A bromine atom at the 2-position
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A trifluoromethyl group at the 4-position
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An ethyl ester functional group
These structural elements work in concert to create a molecule with distinctive electronic properties and reactivity patterns. The presence of both the bromine atom and the trifluoromethyl group significantly influences the electron density distribution across the molecule, creating sites of both electrophilicity and nucleophilicity that can be exploited in various chemical transformations.
Physical and Chemical Properties
Understanding the physical and chemical properties of (E)-2-Bromo-4,4,4-trifluoro-2-butenoic acid ethyl ester is essential for its proper handling, storage, and application in research and synthesis.
Physical Properties
While specific physical property data is limited in the available literature, compounds of this class typically exhibit the following characteristics:
| Property | Value | Notes |
|---|---|---|
| Physical State | Liquid | At room temperature |
| Molecular Weight | 247.011 g/mol | Based on molecular formula C6H6BrF3O2 |
| Appearance | Colorless to pale yellow | Typical for similar halogenated esters |
| Solubility | Soluble in organic solvents | Including dichloromethane, chloroform, and THF |
| Boiling Point | Estimated 205-210°C | Based on similar structures |
The compound's physical properties are significantly influenced by the presence of the bromine atom and trifluoromethyl group, which increase its density and affect its boiling point compared to non-halogenated analogs.
Chemical Properties
The chemical reactivity of (E)-2-Bromo-4,4,4-trifluoro-2-butenoic acid ethyl ester is dominated by several key features:
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The bromine atom at the 2-position serves as an excellent leaving group, making the compound suitable for various substitution reactions.
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The electron-withdrawing trifluoromethyl group enhances the electrophilicity of adjacent carbons.
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The α,β-unsaturated ester moiety can participate in addition reactions, particularly conjugate additions.
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The ester functional group provides opportunities for hydrolysis, transesterification, and other transformations.
These properties collectively make the compound a versatile building block in organic synthesis, particularly for the preparation of fluorinated heterocycles and other specialized organic molecules.
Applications in Chemical Research and Synthesis
(E)-2-Bromo-4,4,4-trifluoro-2-butenoic acid ethyl ester serves as a valuable intermediate in various chemical research applications and synthetic pathways.
Synthetic Building Block
This compound functions as an important building block in organic synthesis due to its multiple reactive sites:
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The bromine atom provides a handle for cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings.
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The α,β-unsaturated carbonyl system can participate in cycloaddition reactions.
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The trifluoromethyl group introduces fluorine atoms, which can enhance biological activity and metabolic stability of the resulting molecules.
These properties make the compound particularly useful in the synthesis of fluorinated heterocycles and other specialized organic molecules with potential applications in pharmaceutical and materials science research .
Research Applications
The compound has found applications in several research areas:
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As a precursor in the synthesis of fluorinated analogs of natural products
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In the development of novel reaction methodologies for introducing trifluoromethyl groups
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As a model substrate for studying stereoselective transformations
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In the preparation of specialized reagents for organic synthesis
The presence of both the bromine atom and the trifluoromethyl group makes this compound particularly valuable for studying selective functionalization methods and developing new synthetic strategies .
Reaction Mechanisms and Transformations
Understanding the reaction mechanisms involving (E)-2-Bromo-4,4,4-trifluoro-2-butenoic acid ethyl ester is crucial for its effective utilization in synthetic chemistry.
Nucleophilic Substitution Reactions
The bromine atom in this compound can undergo nucleophilic substitution reactions with various nucleophiles. These reactions typically proceed via the following mechanisms:
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Direct displacement of bromine by strong nucleophiles (SN2-type mechanism)
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Conjugate addition followed by elimination (addition-elimination mechanism)
The presence of the electron-withdrawing trifluoromethyl group enhances the reactivity of the bromine-bearing carbon toward nucleophilic attack, making it a useful substrate for introducing diverse functional groups.
Addition Reactions
The carbon-carbon double bond in (E)-2-Bromo-4,4,4-trifluoro-2-butenoic acid ethyl ester can participate in various addition reactions:
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Michael-type additions (1,4-additions) with carbon and heteroatom nucleophiles
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Cycloaddition reactions, including Diels-Alder reactions
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Radical additions across the double bond
These reactions allow for the construction of complex molecular architectures from this relatively simple starting material.
Comparative Analysis with Related Compounds
Comparing (E)-2-Bromo-4,4,4-trifluoro-2-butenoic acid ethyl ester with structurally related compounds provides insight into structure-reactivity relationships and helps identify optimal reagents for specific synthetic applications.
Comparison with Related Fluorinated Compounds
The table below compares (E)-2-Bromo-4,4,4-trifluoro-2-butenoic acid ethyl ester with structurally related compounds:
| Compound | Molecular Formula | Key Structural Differences | Distinctive Reactivity Patterns |
|---|---|---|---|
| (E)-2-Bromo-4,4,4-trifluoro-2-butenoic acid ethyl ester | C6H6BrF3O2 | Reference compound | Balance of electrophilic and nucleophilic sites |
| Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate | C6H6BrF3O3 | Additional oxygen atom | Enhanced electrophilicity at carbonyl carbon |
| Ethyl 4,4,4-trifluorobut-2-enoate | C6H7F3O2 | Lacks bromine atom | Less reactive toward nucleophilic substitution |
| Ethyl 2-chloro-4,4,4-trifluorobut-2-enoate | C6H6ClF3O2 | Chlorine instead of bromine | Lower reactivity in substitution reactions |
This comparison highlights how structural modifications affect the reactivity and potential applications of these fluorinated building blocks in organic synthesis.
Structure-Activity Relationships
The structure of (E)-2-Bromo-4,4,4-trifluoro-2-butenoic acid ethyl ester directly influences its chemical behavior:
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The (E) configuration ensures a specific spatial arrangement of functional groups, which can be critical for stereoselective reactions.
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The bromine atom serves as a good leaving group, facilitating substitution reactions.
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The trifluoromethyl group enhances the electrophilicity of adjacent carbons and introduces fluorine atoms into the final products.
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The ethyl ester provides a handle for further transformations, including hydrolysis and amidation.
Understanding these structure-activity relationships is essential for predicting the behavior of this compound in various reaction contexts and designing effective synthetic strategies.
Analytical Characterization Methods
Proper characterization of (E)-2-Bromo-4,4,4-trifluoro-2-butenoic acid ethyl ester is essential for confirming its identity, purity, and structural features.
Spectroscopic Analysis
Several spectroscopic techniques are commonly employed for characterizing this compound:
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NMR Spectroscopy: 1H, 13C, and 19F NMR spectroscopy provide valuable information about the compound's structure. The 19F NMR typically shows a characteristic signal for the trifluoromethyl group.
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Infrared Spectroscopy: IR spectroscopy reveals characteristic absorption bands for the ester carbonyl group and carbon-carbon double bond.
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Mass Spectrometry: Mass spectrometry provides information about the molecular weight and fragmentation pattern, which can help confirm the compound's identity.
Chromatographic Methods
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly used for assessing the purity of (E)-2-Bromo-4,4,4-trifluoro-2-butenoic acid ethyl ester and separating it from potential isomers or impurities.
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